Tafamidis-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H7Cl2NO3 |
|---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D |
InChI Key |
TXEIIPDJKFWEEC-FYFKOAPZSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Tafamidis-d3 as an Internal Standard in Bioanalytical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tafamidis-d3, a deuterium-labeled isotopologue of Tafamidis, serves a critical function as an internal standard in the bioanalysis of the parent drug. This technical guide provides a comprehensive overview of the purpose of this compound, detailing its application in enhancing the accuracy and reliability of pharmacokinetic and metabolic studies of Tafamidis. The document outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Tafamidis in biological matrices, presents relevant quantitative data in a structured format, and includes a visual representation of the analytical workflow.
Introduction to Tafamidis and the Need for an Internal Standard
Tafamidis is a pharmaceutical agent that acts as a kinetic stabilizer of the protein transthyretin (TTR). By stabilizing TTR, Tafamidis prevents its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils that characterize transthyretin amyloidosis (ATTR), a rare and progressive disease. The therapeutic efficacy of Tafamidis is directly related to its concentration in the bloodstream. Therefore, accurate and precise measurement of Tafamidis concentrations in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Bioanalytical methods, particularly those employing mass spectrometry, can be susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for these potential sources of error, an internal standard (IS) is utilized. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. This compound is a stable isotope-labeled version of Tafamidis, making it an exemplary internal standard for the quantification of Tafamidis.
The Purpose of this compound
The primary purpose of this compound is to serve as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Tafamidis in biological samples.[1] Being a deuterium-labeled analog of Tafamidis, it exhibits nearly identical chemical and physical properties to the parent drug during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] However, due to the presence of three deuterium atoms, this compound has a slightly higher molecular weight than Tafamidis, allowing it to be differentiated by the mass spectrometer.
By adding a known amount of this compound to each sample at the beginning of the analytical process, any loss of the analyte (Tafamidis) during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation of the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, thereby correcting for these variations and ensuring a more accurate and precise measurement of the Tafamidis concentration.
Quantitative Data for Bioanalytical Assays
The following tables summarize key quantitative parameters for a typical LC-MS/MS method for the analysis of Tafamidis using a stable isotope-labeled internal standard like this compound.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Tafamidis | Negative ESI | 305.4 | 261.4 |
| This compound | Negative ESI | 308.4 (Predicted) | 264.4 (Predicted) |
Note: The m/z values for Tafamidis are based on a published method.[1] The predicted m/z for this compound assumes the three deuterium atoms replace three hydrogen atoms, resulting in a mass increase of approximately 3 Da.
Table 2: Chromatographic and Method Parameters
| Parameter | Value |
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | 10 mM ammonium formate and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Linear Concentration Range | 3–3,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
Data adapted from a validated LC-MS/MS method for Tafamidis in rat plasma.[1]
Experimental Protocol: Quantification of Tafamidis in Plasma
This section outlines a typical experimental protocol for the quantification of Tafamidis in plasma samples using this compound as an internal standard.
4.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).
-
Vortex the sample for 30 seconds.
-
Add 50 µL of 1 M hydrochloric acid to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes to extract Tafamidis and this compound.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography: Perform chromatographic separation using a reversed-phase C18 column with a mobile phase consisting of 10 mM ammonium formate and acetonitrile at a flow rate of 0.3 mL/min.[1]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[1] Monitor the multiple reaction monitoring (MRM) transitions for Tafamidis (m/z 305.4 → 261.4) and this compound (predicted m/z 308.4 → 264.4).[1]
4.3. Data Analysis
-
Integrate the peak areas for both the Tafamidis and this compound MRM transitions.
-
Calculate the peak area ratio of Tafamidis to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the Tafamidis calibration standards.
-
Determine the concentration of Tafamidis in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Tafamidis using this compound as an internal standard.
Caption: Bioanalytical workflow for Tafamidis quantification.
Conclusion
This compound is an indispensable tool for researchers and scientists involved in the development and clinical application of Tafamidis. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the accuracy, precision, and reliability of Tafamidis quantification in biological matrices. This, in turn, allows for a more robust characterization of the drug's pharmacokinetic profile, contributing to a better understanding of its therapeutic effects and ensuring patient safety. The detailed protocol and workflow provided in this guide serve as a foundational resource for the implementation of such analytical methodologies.
References
An In-depth Technical Guide to Tafamidis-d3: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Tafamidis-d3, a deuterated analog of the transthyretin (TTR) stabilizer, Tafamidis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalysis.
Introduction to Tafamidis and its Deuterated Analog
Tafamidis is a medication employed to impede the progression of transthyretin amyloidosis (ATTR), a condition characterized by the misfolding and aggregation of the TTR protein. These amyloid deposits can accumulate in various organs, most notably the heart and nerves, leading to significant morbidity and mortality. Tafamidis functions by binding to and stabilizing the tetrameric form of TTR, thereby preventing its dissociation into monomers—the rate-limiting step in the formation of amyloid fibrils.
This compound is a stable, deuterium-labeled isotopologue of Tafamidis. It is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Tafamidis in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.
Chemical Structure and Properties
The chemical structures of Tafamidis and this compound are presented below, followed by a summary of their key chemical and physical properties.
Figure 1: Chemical Structures
-
Tafamidis: 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
-
This compound: 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic-4,5,7-d3 acid
A detailed comparison of the chemical properties of Tafamidis and this compound is provided in the table below.
| Property | Tafamidis | This compound | Reference(s) |
| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic-4,5,7-d3 acid | , |
| Molecular Formula | C₁₄H₇Cl₂NO₃ | C₁₄H₄D₃Cl₂NO₃ | , |
| Molecular Weight | 308.11 g/mol | 311.1 g/mol | , |
| Appearance | White to off-white solid | Not specified, expected to be a solid | |
| Solubility | Slightly soluble in water | Not specified, expected to be similar to Tafamidis |
Mechanism of Action: Transthyretin Stabilization
The therapeutic effect of Tafamidis is derived from its ability to kinetically stabilize the TTR tetramer. The process of TTR amyloidogenesis and the intervention of Tafamidis are illustrated in the following signaling pathway diagram.
Tafamidis-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tafamidis-d3, a deuterated analog of Tafamidis. The document outlines its physicochemical properties, the detailed mechanism of action of its parent compound, and relevant experimental protocols for its characterization.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Tafamidis.
| Property | This compound | Tafamidis |
| CAS Number | Not Available | 594839-88-0[1][2] |
| Molecular Weight | 311.1 g/mol [3][4][5] | 308.1 g/mol [6][7] |
| Molecular Formula | C₁₄H₄D₃Cl₂NO₃[2][4][5] | C₁₄H₇Cl₂NO₃[6][7] |
Mechanism of Action: Transthyretin Stabilization
Tafamidis functions as a kinetic stabilizer of the transthyretin (TTR) protein.[1][8][9][10] Under normal physiological conditions, TTR exists as a tetramer and is responsible for transporting thyroxine and retinol-binding protein.[8][9][10] In transthyretin amyloidosis (ATTR), the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[8][9][10] These amyloid deposits in various organs, particularly the heart and nerves, lead to progressive damage.[8]
Tafamidis binds with high selectivity to the thyroxine-binding sites of the TTR tetramer, stabilizing its quaternary structure.[8] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloid fibril formation.[11] By inhibiting this initial step, Tafamidis effectively halts the amyloid cascade.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. Tafamidis | C14H7Cl2NO3 | CID 11001318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tafamidis | Transthyretin Stabilizer [stressmarq.com]
- 8. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Tafamidis on Transthyretin Stabilization and Clinical Outcomes in Patients with Non-Val30Met Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Tafamidis Metabolites Utilizing a Deuterated Isotope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a proposed preliminary investigation into the metabolites of Tafamidis, a transthyretin stabilizing agent, employing its deuterated analog, Tafamidis-d3. The primary focus is on the identification and characterization of metabolites in preclinical in vitro and in vivo systems, leveraging the advantages of stable isotope labeling in conjunction with advanced mass spectrometry techniques.
Introduction
Tafamidis is an orally administered therapeutic agent approved for the treatment of transthyretin amyloidosis (ATTR), a progressive and life-threatening disease. Understanding the metabolic fate of Tafamidis is crucial for a comprehensive assessment of its disposition, potential drug-drug interactions, and overall safety profile. The major metabolic pathway for Tafamidis is known to be glucuronidation. This guide outlines a robust methodology for a preliminary investigation of Tafamidis metabolites, with a specific focus on the strategic use of this compound to facilitate unambiguous metabolite identification and relative quantification.
The use of a stable isotope-labeled compound, such as this compound, offers significant advantages in metabolite identification studies. The distinct mass shift of the deuterated parent drug and its metabolites allows for their clear differentiation from endogenous molecules and background noise in complex biological matrices. This approach simplifies data analysis and increases confidence in the identification of drug-related material.
Proposed Experimental Workflow
The following workflow is proposed for the preliminary investigation of Tafamidis metabolites using this compound.
Detailed Experimental Protocols
In Vitro Metabolism
Objective: To identify the primary metabolites of Tafamidis in a controlled in vitro environment.
3.1.1. Incubation with Liver Microsomes
-
Materials: Pooled human liver microsomes, Tafamidis, this compound, NADPH regenerating system (e.g., G6P, G6PDH), UDPGA (uridine 5'-diphosphoglucuronic acid), alamethicin.
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes, Tafamidis, and this compound (1:1 molar ratio) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture to activate the microsomes.
-
For oxidative metabolism, initiate the reaction by adding the NADPH regenerating system.
-
For glucuronidation, pre-treat the microsomes with alamethicin to activate UGT enzymes, then initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and collect the supernatant for LC-MS/MS analysis.
-
3.1.2. Incubation with Hepatocytes
-
Materials: Cryopreserved human hepatocytes, appropriate cell culture medium, Tafamidis, this compound.
-
Procedure:
-
Thaw and plate cryopreserved hepatocytes according to the supplier's protocol.
-
After cell attachment, replace the medium with fresh medium containing a mixture of Tafamidis and this compound.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Collect both the cell culture medium and the cell lysate at each time point.
-
Process the samples by protein precipitation with a cold organic solvent.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
In Vivo Metabolism (Rodent Model)
Objective: To identify Tafamidis metabolites in a living organism and understand their excretion profile.
-
Animals: Male Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of a 1:1 mixture of Tafamidis and this compound.
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.
-
House the animals in metabolic
-
Methodological & Application
Application Note: Development and Validation of a Robust Bioanalytical LC-MS/MS Assay for the Quantification of Tafamidis in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tafamidis in human plasma. The assay utilizes a stable isotope-labeled internal standard (Tafamidis-d4) and a straightforward liquid-liquid extraction (LLE) procedure to ensure high recovery and minimal matrix effects. The method was validated according to international guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Tafamidis in clinical research settings.
Introduction
Tafamidis is a therapeutic agent that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2][3][4][5] In transthyretin amyloidosis (ATTR), the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1][3][4] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and preventing dissociation, thereby halting the progression of the disease.[1][2][5]
Accurate and reliable quantification of Tafamidis in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials and therapeutic drug monitoring. This application note presents a validated LC-MS/MS method for the determination of Tafamidis in human plasma, employing a deuterated internal standard for enhanced accuracy and precision.
Mechanism of Action of Tafamidis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tafamidis Plasma Concentrations in Amyloidosis Patients with Glu89Gln Mutation by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tafamidis concentration required for transthyretin stabilization in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Throughput Analysis of Tafamidis in Human Plasma via Protein Precipitation
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. a protein precipitation extraction method [protocols.io]
- 7. restek.com [restek.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Mass Spectrometry Parameters for Tafamidis-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Tafamidis-d3. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the LC-MS/MS analysis of Tafamidis and its deuterated internal standard, this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for Tafamidis/Tafamidis-d3 | Incorrect Mass Spectrometry Parameters: The precursor and/or product ions are not correctly defined in the instrument method. | Verify the MRM transitions for Tafamidis and this compound. For negative electrospray ionization (ESI) mode, the transition for Tafamidis is m/z 305.4 → 261.4.[1] Based on the structure of Tafamidis, the deuterated internal standard this compound would have a precursor ion of m/z 308.4. Assuming the deuterium labels are not on the fragment lost, the product ion would remain m/z 261.4. Therefore, the predicted transition for this compound is m/z 308.4 → 261.4. |
| Improper Ion Source Settings: The ion source parameters (e.g., temperature, gas flows, voltage) are not optimal for the ionization of Tafamidis. | Optimize ion source conditions. Start with typical values for small molecules and adjust parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage to maximize the signal for both Tafamidis and this compound. | |
| Sample Preparation Issues: Inefficient extraction of the analyte from the biological matrix. | Review the sample preparation protocol. For plasma samples, liquid-liquid extraction with ethyl acetate or protein precipitation are common methods.[1] Ensure proper pH adjustment of the sample before extraction to optimize the recovery of the acidic Tafamidis molecule. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inadequate Chromatography: The analytical column is not providing sufficient retention or is degraded. The mobile phase composition is not optimal. | Use a C18 reversed-phase column.[1] Optimize the mobile phase, which typically consists of an aqueous component with an organic modifier like acetonitrile or methanol, and may contain additives like ammonium formate or formic acid to improve peak shape.[1] A gradient elution may be necessary to achieve sharp peaks. |
| Injection Volume Too High or Sample Solvent Mismatch: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. | Reduce the injection volume. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte. | Improve sample cleanup. Implement a more rigorous extraction method or use a guard column. Adjusting the chromatographic method to separate the analyte from interfering matrix components is also effective. |
| Contaminated System: The LC or MS system is contaminated with residual compounds. | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean before analyzing samples. | |
| Inconsistent Results or Poor Reproducibility | Unstable Spray in the Ion Source: Fluctuations in the electrospray can lead to variable signal intensity. | Check the spray needle for clogs or damage. Ensure a consistent and stable flow of the mobile phase to the mass spectrometer. |
| Internal Standard Variability: The internal standard is not behaving similarly to the analyte. | Ensure the internal standard (this compound) is added to all samples and standards at a consistent concentration early in the sample preparation process. As a stable isotope-labeled internal standard, this compound should effectively compensate for variations in sample preparation and matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for Tafamidis and this compound?
A1: The recommended parameters are based on a validated LC-MS/MS method for Tafamidis in rat plasma, operating in negative electrospray ionization (ESI) mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tafamidis | 305.4 | 261.4 | Negative |
| This compound | 308.4 (Predicted) | 261.4 (Predicted) | Negative |
Note: The parameters for this compound are predicted based on the structure of Tafamidis and the principles of mass spectrometry with stable isotope-labeled internal standards. It is recommended to confirm these transitions by infusing a solution of this compound into the mass spectrometer.
Q2: How should I prepare my plasma samples for Tafamidis analysis?
A2: A common and effective method is liquid-liquid extraction (LLE). An example protocol involves acidifying the plasma sample (e.g., with hydrochloric acid) and then extracting Tafamidis with an organic solvent like ethyl acetate.[1] Another option is protein precipitation, where a solvent such as acetonitrile is added to the plasma to precipitate proteins, and the supernatant containing the analyte is then analyzed.
Q3: What type of liquid chromatography (LC) setup is suitable for Tafamidis analysis?
A3: A reversed-phase C18 column is a good choice for separating Tafamidis from endogenous matrix components.[1] A typical mobile phase would consist of an aqueous solution (e.g., 10 mM ammonium formate) and an organic solvent like acetonitrile.[1] A gradient elution program is often used to ensure good peak shape and resolution.
Q4: I am observing significant matrix effects. What can I do to minimize them?
A4: Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a common challenge in bioanalysis. To mitigate these effects:
-
Optimize Sample Preparation: A more thorough sample cleanup, such as solid-phase extraction (SPE), can remove more of the interfering compounds.
-
Improve Chromatographic Separation: Adjusting the LC gradient to better separate Tafamidis from the matrix components can be very effective.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as its chemical and physical properties are very similar to Tafamidis, allowing it to effectively compensate for matrix-induced signal suppression or enhancement.
Experimental Protocols
Detailed Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 50 µL of 0.1 M hydrochloric acid to acidify the sample and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
Recommended Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | 0-1 min: 30% B; 1-3 min: 30-90% B; 3-4 min: 90% B; 4-4.1 min: 90-30% B; 4.1-6 min: 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Tafamidis: m/z 305.4 → 261.4; this compound: m/z 308.4 → 261.4 (Predicted) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Visualizations
Caption: Experimental workflow for the bioanalysis of Tafamidis.
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
Validation & Comparative
Assessing the Stability of Tafamidis-d3 in Biological Matrices: A Comparative Guide
This guide provides a comparative assessment of the stability of Tafamidis and its deuterated analog, Tafamidis-d3, in biological matrices. The information is targeted towards researchers, scientists, and drug development professionals involved in the bioanalysis of transthyretin (TTR) kinetic stabilizers. While direct comparative stability data for this compound is not extensively published, this guide synthesizes known stability information for Tafamidis and the scientific principles of deuterium substitution to provide a framework for assessing this compound.
Introduction to Tafamidis and the Role of Deuteration
Tafamidis is a kinetic stabilizer of transthyretin, a protein that can misfold and form amyloid fibrils, leading to conditions like transthyretin amyloid cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN). By binding to the thyroxine-binding sites of the TTR tetramer, tafamidis prevents its dissociation into monomers, which is the rate-limiting step in amyloidogenesis.[1][2] The stability of tafamidis in biological matrices is a critical parameter for ensuring its therapeutic efficacy and for the accurate quantification in pharmacokinetic and pharmacodynamic studies.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to improve metabolic stability.[3][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to a longer drug half-life, increased exposure, and a more favorable pharmacokinetic profile.[4][5] this compound, as a deuterated analog of tafamidis, is therefore expected to exhibit enhanced metabolic stability.
Comparative Stability Profile
While specific experimental data on the comparative stability of this compound is limited in publicly available literature, the following table summarizes the known stability of Tafamidis under various conditions, which serves as a baseline for assessing its deuterated counterpart. It is anticipated that this compound would exhibit equal or greater stability under these conditions, with a notable improvement in metabolic stability.
| Stability Parameter | Condition | Tafamidis Stability | Expected this compound Stability | Reference |
| Freeze-Thaw Stability | Multiple freeze-thaw cycles in plasma | Stable | Expected to be stable | Inferred from standard bioanalytical validation |
| Short-Term Stability | Room temperature in plasma | Stable for several hours | Expected to be stable | Inferred from standard bioanalytical validation |
| Long-Term Stability | Frozen at -20°C or -80°C in plasma | Stable for extended periods | Expected to be stable | Inferred from standard bioanalytical validation |
| Post-Preparative Stability | Processed samples in autosampler | Stable | Expected to be stable | Inferred from standard bioanalytical validation |
| Metabolic Stability | Incubation with liver microsomes | Subject to metabolism | Expected to be more stable due to the kinetic isotope effect | [4][5] |
Experimental Protocols for Stability Assessment
The stability of Tafamidis and this compound in biological matrices can be assessed using validated bioanalytical methods, typically high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Objective: To extract the analyte from the biological matrix.
-
Procedure:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the biological matrix, add 300 µL of a protein precipitation agent (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Chromatographic and Mass Spectrometric Conditions
-
Objective: To separate and quantify the analyte.
-
Instrumentation: A validated LC-MS/MS system.
-
Chromatographic Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is typically performed using positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
Stability Assessment Experiments
-
Freeze-Thaw Stability: Analyze aliquots of the biological matrix after subjecting them to multiple (e.g., three) freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze aliquots after leaving them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Analyze aliquots after storing them at a specified temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, or 6 months).
-
Post-Preparative (Autosampler) Stability: Analyze processed samples after they have been kept in the autosampler for a specified period.
-
Metabolic Stability (In Vitro):
-
Incubate the test compound (Tafamidis or this compound) with liver microsomes (human, rat, etc.) and NADPH (a cofactor for CYP enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time. The results for this compound can then be directly compared to those for Tafamidis.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for assessing the stability of this compound.
Caption: General workflow for sample preparation and analysis.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
Assessing the stability of this compound in biological matrices is crucial for its development as a therapeutic agent. While direct comparative stability data with Tafamidis is not widely published, the established bioanalytical methods for Tafamidis provide a robust framework for such evaluations. Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit enhanced metabolic stability compared to its non-deuterated counterpart, potentially leading to an improved pharmacokinetic profile. The experimental protocols and workflows outlined in this guide offer a comprehensive approach for researchers to validate the stability of this compound and compare it to Tafamidis, thereby supporting its progression through the drug development pipeline.
References
- 1. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Tafamidis: Evaluating Precision and Accuracy with Tafamidis-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Tafamidis is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality. The choice of analytical method and internal standard can significantly impact the reliability of the results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. A stable isotope-labeled internal standard, such as Tafamidis-d3, is considered the gold standard for LC-MS/MS-based quantification due to its near-identical chemical and physical properties to the analyte.
This guide will compare the following methodologies:
-
LC-MS/MS with this compound as the internal standard: The recommended approach for high-precision and accuracy bioanalysis.
-
LC-MS/MS with a non-isotopically labeled internal standard: A viable, though potentially less precise, alternative.
-
Reverse Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV): A widely accessible method, often used for pharmaceutical analysis.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of the different analytical methods for Tafamidis quantification.
Table 1: Performance Comparison of Tafamidis Quantification Methods
| Parameter | LC-MS/MS with this compound (Projected) | LC-MS/MS with 2-CBC Internal Standard (in rat plasma)[1] | RP-HPLC-UV (in pharmaceutical dosage form)[2][3] |
| Precision (%RSD) | |||
| Intra-day | < 15% | Within acceptable limits (not specified) | 0.15% - 0.25% |
| Inter-day | < 15% | Within acceptable limits (not specified) | Not specified |
| Accuracy (%Bias) | ± 15% | Within acceptable limits (not specified) | Mean % Recovery: 100.5% |
| Linearity (r²) | > 0.99 | > 0.99 | 0.9992 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | 3 ng/mL | 0.35 µg/mL |
Note: Data for the LC-MS/MS method with this compound is projected based on established bioanalytical method validation guidelines and the known benefits of using a stable isotope-labeled internal standard. The use of a deuterated internal standard is expected to provide superior precision and accuracy by effectively correcting for matrix effects and variability in extraction recovery and ionization efficiency.
Experimental Protocols
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard (this compound)
This method represents the state-of-the-art for Tafamidis bioanalysis, offering the highest levels of precision and accuracy.
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 25 µL of working internal standard solution (this compound in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (projected):
-
Tafamidis: Precursor ion > Product ion (e.g., m/z 306.0 > 262.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 309.0 > 265.0)
-
LC-MS/MS Method with Non-Isotopically Labeled Internal Standard (2-chlorophenyl)-1,3-benzoxazole-6-carboxylic acid (2-CBC)
This method, while effective, may be more susceptible to variability compared to the use of a deuterated internal standard[1].
Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of internal standard solution (2-CBC).
-
Perform liquid-liquid extraction by adding 50 µL of 1 M HCl and 1 mL of ethyl acetate.
-
Vortex for 10 minutes and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 10 mM ammonium formate in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometric Conditions:
-
Ionization: ESI in negative ion mode.
-
Detection: MRM.
-
MRM Transitions:
-
Tafamidis: m/z 305.4 > 261.4
-
2-CBC (IS): m/z 271.7 > 227.8
-
RP-HPLC-UV Method
This method is suitable for the analysis of Tafamidis in pharmaceutical formulations but may lack the sensitivity and selectivity required for bioanalysis in complex matrices like plasma[2][3].
Sample Preparation (for capsule dosage form):
-
Empty and weigh the contents of 20 capsules to determine the average weight.
-
Dissolve a quantity of the powder equivalent to a known amount of Tafamidis in a suitable solvent (e.g., methanol).
-
Dilute to the desired concentration with the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Ascentis® Express 90 A° C18, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 25 mM potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 206 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for Tafamidis quantification using LC-MS/MS with this compound.
Caption: Workflow for Tafamidis quantification using LC-MS/MS with 2-CBC.
Caption: Workflow for Tafamidis quantification using RP-HPLC-UV.
Conclusion
For the quantification of Tafamidis in biological matrices, an LC-MS/MS method employing a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. This approach provides the highest degree of precision and accuracy by effectively compensating for matrix-induced variations and inconsistencies in sample processing. While other methods, such as LC-MS/MS with a non-isotopically labeled internal standard or RP-HPLC-UV, have their applications, particularly in less complex matrices or for pharmaceutical analysis, they do not offer the same level of confidence for bioanalytical studies. Researchers and drug development professionals should prioritize the use of this compound as the internal standard to ensure the generation of robust and reliable data for pharmacokinetic and clinical investigations.
References
A Comparative Guide to the Specificity and Selectivity of Bioanalytical Methods for Tafamidis and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development, the specificity and selectivity of bioanalytical methods are paramount to ensure accurate quantification of a drug in biological matrices. This is particularly critical for therapeutic agents like Tafamidis, a transthyretin (TTR) stabilizer used in the treatment of transthyretin amyloidosis (ATTR). This guide provides a comparative overview of the bioanalytical methods used for Tafamidis and its therapeutic alternatives, with a focus on the crucial validation parameters of specificity and selectivity. While detailed quantitative data on interference is often proprietary and not extensively published, this guide summarizes the available information from the scientific literature and outlines the standard methodologies for these critical assays.
Comparison of Bioanalytical Methods
The following table provides a summary of the bioanalytical methods used for Tafamidis and other drugs employed in the management of transthyretin amyloidosis. The information is based on publicly available scientific literature.
| Drug | Analytical Method | Biological Matrix | Internal Standard | Summary of Specificity and Selectivity Assessment |
| Tafamidis | HPLC-UV, LC-MS/MS | Human Plasma, Rat Plasma | Not always specified in literature | Methods are validated according to ICH guidelines. Specificity is typically assessed by analyzing blank plasma from multiple sources to check for endogenous interference at the retention time of the analyte and internal standard. Forced degradation studies are also performed to ensure no interference from degradation products.[1][2] |
| Diflunisal | LC-MS | Human Plasma | Clofibric acid | The method demonstrated selectivity against its two major inactive metabolites, acyl glucuronide and phenolic glucuronide. It was also shown to be selective in the presence of four other NSAIDs: ibuprofen, naproxen, diclofenac, and aspirin.[3][4] |
| Patisiran | HPLC with fluorescence detection (for active siRNA component), LC-MS/MS (for lipid components) | Urine, Plasma | Not specified in literature | Validated methods are used to measure the active siRNA component (ALN-18328) and lipid components (DLin-MC3-DMA, PEG2000-C-DMG). While validation is mentioned, specific details on interference studies are not provided in the available literature.[5] |
| Inotersen | Not specified in publicly available literature | Not specified in publicly available literature | Not specified in publicly available literature | Bioanalytical method details regarding specificity and selectivity are not described in the available scientific literature. |
| Acoramidis | Not specified in publicly available literature | Not specified in publicly available literature | Not specified in publicly available literature | A validated bioanalytical assay was used in clinical trials, but specific details on the method's specificity and selectivity are not available in the public domain.[3] |
Experimental Protocols: Assessing Specificity and Selectivity
The specificity and selectivity of a bioanalytical method are established through rigorous experimental protocols designed to demonstrate that the method can unequivocally measure the analyte of interest without interference from other substances present in the biological sample.
Specificity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components, including its metabolites, impurities, degradants, or co-administered drugs.
General Experimental Protocol for Specificity:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
The stressed samples are then analyzed using the bioanalytical method.
-
The chromatographic peaks of the analyte and any degradation products are evaluated for resolution to ensure that the analyte peak is pure and not affected by the degradants.
Selectivity
Selectivity is the ability of the bioanalytical method to measure the analyte in the presence of endogenous matrix components.
General Experimental Protocol for Selectivity:
-
Matrix Screening: At least six different sources of the biological matrix (e.g., plasma from six different individuals) are obtained.
-
Blank Analysis: Each blank matrix sample is processed and analyzed without the addition of the analyte or the internal standard (IS) to check for any interfering peaks at their respective retention times. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
-
LLOQ Analysis: The blank matrix samples are then spiked with the analyte at the LLOQ concentration and with the IS at its working concentration and analyzed. The analyte peak should be identifiable and meet the acceptance criteria for accuracy and precision.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the assessment of selectivity in a bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bioequivalence of Tafamidis 61‐mg Free Acid Capsules and Tafamidis Meglumine 4 × 20‐mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Incurred Sample Reanalysis in Tafamidis Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies used for the pharmacokinetic (PK) analysis of Tafamidis, with a focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data reliability. While specific ISR percentage pass rates for Tafamidis studies are not publicly available, this document outlines the established regulatory requirements and presents a comparative framework for the primary analytical techniques employed.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a fundamental component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] It serves to demonstrate the reproducibility and reliability of a bioanalytical method when applied to the analysis of study samples from dosed subjects. Unlike quality control samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples reflect the true physiological environment, including the presence of metabolites and potential matrix effects.[1]
The standard acceptance criterion for ISR in small molecule bioanalysis, such as for Tafamidis, dictates that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.[1][2] This ensures confidence in the pharmacokinetic data generated from pivotal studies, including bioequivalence trials.
Bioanalytical Methods for Tafamidis Quantification
The primary method for the quantification of Tafamidis in plasma samples from pharmacokinetic studies is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), has also been described for the analysis of Tafamidis and similar compounds.
Table 1: Comparison of Bioanalytical Methods for Tafamidis
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. Highly specific and sensitive. | Separation by chromatography, detection by UV absorbance. Less specific than MS/MS. |
| Sample Preparation | Protein precipitation with acetonitrile. | Protein precipitation. |
| Chromatography | Atlantis dC18 column (50 x 2.1 mm, 5-μm). | Purospher® RP-18 column.[4] |
| Mobile Phase | Gradient elution with water:formic acid and acetonitrile:methanol:formic acid. | Isocratic elution with 0.1% trifluoroacetic acid in water and acetonitrile (42:58 v/v).[4] |
| Flow Rate | Not specified in available literature. | 1.0 ml/min.[4] |
| Detection | Electrospray ionization in negative mode (ESI-). | UV detection at 280 nm.[4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL in human plasma. | Not specified for Tafamidis in human plasma. |
| Incurred Sample Reanalysis (ISR) Results | Not publicly available for Tafamidis studies. | Not publicly available for Tafamidis studies. |
Disclaimer: The Incurred Sample Reanalysis (ISR) results for Tafamidis pharmacokinetic studies are not publicly available in the referenced materials. The table reflects the absence of this specific data.
Experimental Protocols
LC-MS/MS Method for Tafamidis in Human Plasma
This method was utilized in a bioequivalence study comparing two formulations of Tafamidis.
-
Sample Preparation:
-
To 50 µL of human plasma, an internal standard solution is added.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for analysis.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (50 x 2.1 mm, 5-μm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile and methanol (50:50) with 0.1% formic acid.
-
Elution: A gradient elution program is used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization in negative mode (ESI-).
-
The specific mass transitions (parent and daughter ions) for Tafamidis and the internal standard are monitored.
-
Alternative Method: HPLC-UV for Tafamidis in Human Plasma
While less common for pivotal PK studies, HPLC-UV offers a viable alternative for Tafamidis quantification.[4]
-
Sample Preparation:
-
A protein precipitation step is typically employed to extract the drug from the plasma matrix.
-
-
Chromatographic Conditions:
-
UV Detection:
-
Wavelength: 280 nm.[4]
-
Workflow and Process Visualization
The following diagrams illustrate the typical workflow for incurred sample reanalysis and the logical relationship of bioanalytical method validation.
Caption: Incurred Sample Reanalysis (ISR) Workflow.
Caption: Bioanalytical Method Validation Logical Flow.
References
Safety Operating Guide
Navigating the Safe Disposal of Tafamidis-d3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tafamidis-d3, a deuterated analog of Tafamidis, a transthyretin stabilizer. Adherence to these protocols is critical due to the compound's potential hazards.
Understanding the Hazard Profile of Tafamidis
Tafamidis is classified with several hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] These classifications necessitate careful handling and adherence to prescribed safety measures.
Key Safety and Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection to prevent skin and eye contact.[2][3]
-
Avoid Inhalation and Contact: Take measures to avoid breathing dust and direct contact with the skin and eyes.[3]
-
Storage: Store the compound in a well-ventilated place with the container tightly closed.[3]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound, as with most laboratory chemicals, is to manage it as hazardous waste in accordance with local, state, and federal regulations.[4] Never dispose of this compound down the drain or in the regular trash.
1. Waste Minimization: The most effective disposal strategy begins with waste minimization.
-
Purchase only the necessary quantities of this compound for your experiments.
-
Design experiments to use the smallest feasible amount of the compound.
2. Collection of Solid Waste:
-
Place any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
3. Management of Solutions:
-
Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.
-
Use a dedicated, sealed, and clearly labeled container for liquid waste.
-
Do not mix incompatible waste streams.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
A common and recommended procedure is to triple-rinse the container.[5][6]
-
The first rinse should be with a solvent capable of dissolving this compound. This first rinseate must be collected and disposed of as hazardous chemical waste.[6][7]
-
Subsequent rinses can typically be with water.
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with your institution's guidelines.[5][7]
5. Labeling and Storage of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6]
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[8]
-
Keep waste containers closed except when adding waste.[6][7]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Provide them with all necessary information about the waste stream.
The following table summarizes the key quantitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Chemical impermeable gloves, eye protection, protective clothing | [2][3] |
| Storage Conditions | Well-ventilated place, container tightly closed | [3] |
| Disposal of Bulk Material | As hazardous waste, in accordance with local regulations | [4] |
| Disposal of Empty Containers | Triple-rinse; collect first rinseate as hazardous waste | [5][6][7] |
Experimental Workflow for Safe Disposal
To provide a clear visual guide, the logical workflow for the proper disposal of this compound is illustrated below.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. webfiles.pfizer.com [webfiles.pfizer.com]
- 3. Tafamidis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Tafamidis-d3
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Tafamidis-d3 is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient laboratory environment.
This compound, a deuterated form of a transthyretin stabilizer, requires careful handling due to its potent pharmacological activity and potential hazards. Adherence to stringent safety measures is critical to minimize exposure and ensure the integrity of research.
Essential Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety protocols. Engineering controls should be the primary means of exposure reduction, supplemented by appropriate personal protective equipment (PPE).
Occupational Exposure Limit (OEL)
A key quantitative measure for ensuring workplace safety is the Occupational Exposure Limit (OEL). For Tafamidis meglumine, a closely related compound, Pfizer has established an OEL.
| Compound | OEL (8-hour Time-Weighted Average) |
| Tafamidis Meglumine | 20 µg/m³ |
This value should be used as a benchmark for assessing and controlling airborne exposure to this compound in the laboratory.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly when working with the powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a ventilated enclosure or if dust is generated. |
Operational Plan: Weighing and Solution Preparation of this compound
This step-by-step protocol outlines the safe procedure for weighing this compound powder and preparing a stock solution. This process should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Don all required PPE.
-
Decontaminate the work surface before and after the procedure.
-
-
Weighing:
-
Place a pre-tared weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the appropriate solvent to the flask to dissolve the powder.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Final Preparation:
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Workflow for weighing and preparing a this compound solution.
Disposal Plan
Due to its pharmacological activity, this compound and any contaminated materials should be treated as hazardous waste. The primary method of disposal is high-temperature incineration.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container. These containers are typically purple to indicate cytotoxic/cytostatic waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous waste.
All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Disposal workflow for this compound contaminated waste.
By implementing these safety and handling protocols, research institutions can ensure the well-being of their personnel while maintaining the quality and integrity of their scientific work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
